N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
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Description
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide, also known as modafinil, is a wakefulness-promoting agent that has gained significant attention in the scientific community due to its potential therapeutic effects on several neurological disorders. Modafinil is a racemic compound that was first developed in France in the 1970s and was approved by the FDA for the treatment of narcolepsy in 1998.
Scientific Research Applications
- Ch-diisoQ belongs to the class of organic semiconductors. These materials exhibit interesting optical properties due to their π-conjugated electron systems. Researchers have studied Ch-diisoQ for applications in gas sensors, film transistors, and photovoltaic cells .
- Researchers have explored Ch-diisoQ’s potential in organic light-emitting diodes (OLEDs) due to its unique optical behavior .
- Annealing at different temperatures affects grain size, transmittance, reflectance, and optical constants (e.g., optical band gap, dispersion energy, and dielectric constant) .
- Efforts to combat antimicrobial and anticancer drug resistance have led to the study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Organic Semiconductors and Molecular Electronics
Nonlinear Optical Properties
Thin Film Technology
Antiviral and Antibacterial Research
Thiadiazole Derivatives for Antiviral Activity
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfinylethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-6-8-15(9-7-14)21(20)11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSPKCKLQDIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide |
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